3-Hydroxybenzylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybenzylphosphonic acid is a chemical compound with the molecular formula C7H9O4P . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzylphosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The trimorphism of similar compounds like 3-hydroxybenzoic acid has been studied, revealing that they can exist in more than two polymorphs .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxybenzylphosphonic acid are not detailed in the retrieved papers, phosphonic acid functional groups are known for their structural analogy with the phosphate moiety or their coordination or supramolecular properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxybenzylphosphonic acid include its molecular weight, density, melting point, boiling point, and structure . These properties can be observed or measured without changing the identity of the substance .Scientific Research Applications
Mono and dinuclear group 12 phosphonates derived from a sterically encumbered phosphonic acid showed the synthesis of metal phosphonates using 3,5-di-tert-butyl-2-hydroxybenzylphosphonic acid. These compounds have potential applications in the field of coordination chemistry and material science (Howlader, Walawalkar, & Murugavel, 2013).
The study on the acidic hydrolysis of α-hydroxybenzylphosphonates revealed insights into the kinetics and reactivity of differently substituted phosphonates, which is crucial for understanding their chemical behavior and potential applications in various fields (Harsági et al., 2020).
Phosphonic acid, including hydroxybenzylphosphonic acid derivatives, has applications in bioactive properties (drugs, pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen (Sevrain et al., 2017).
Hydroxybenzylphosphonic acid derivatives have been synthesized and studied for their aqueous coordination chemistry with various metal ions, indicating potential applications in pharmaceuticals (Hamada & Harris, 2010).
The synthesis of α-fluorobenzylphosphonate esters from α-hydroxybenzylphosphonate esters highlights the potential of these compounds in organic synthesis and pharmaceutical applications (Blackburn & Kent, 1981).
Polyhydroxylated dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from α-hydroxybenzylphosphonates, showed potential antiviral and cytostatic activities, indicating their relevance in medicinal chemistry (Głowacka et al., 2014).
The cleavage of α-aminobenzylphosphonic acids in basic mediums and the resulting products have implications in chemical synthesis and pharmaceutical applications (Boduszek & Halama, 1998).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-hydroxyphenyl)methylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZHOMUJKLUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.